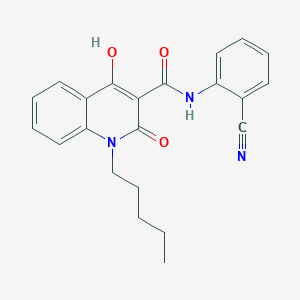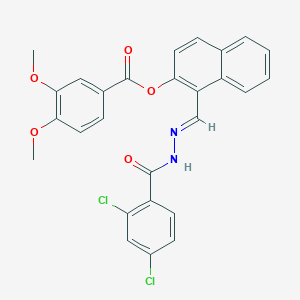
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is an organic compound with the molecular formula C13H16N2O6. It is a derivative of malonic acid, featuring a nitro-substituted pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate typically involves the alkylation of diethyl malonate with a suitable nitro-pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the nitro-pyridine derivative to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: Reduction of the nitro group can be achieved using reagents such as zinc in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc, tin, or iron in acidic conditions, or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium ethoxide or other strong bases for enolate formation, followed by alkyl halides for substitution reactions.
Major Products Formed:
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the substituent introduced, various alkylated or arylated derivatives can be formed.
科学的研究の応用
Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The compound’s ability to participate in nucleophilic substitution reactions also allows it to modify other molecules, potentially altering their biological activity .
類似化合物との比較
- Diethyl 2-(2-nitro-1-phenylethyl)malonate
- Diethyl 2-(4-methoxyphenyl)ethylmalonate
- Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Comparison: Diethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is unique due to the presence of the nitro-substituted pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to other malonate derivatives, this compound offers a unique combination of structural features that can be exploited in various synthetic and research applications .
特性
分子式 |
C13H16N2O6 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
diethyl 2-methyl-2-(5-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C13H16N2O6/c1-4-20-11(16)13(3,12(17)21-5-2)10-7-6-9(8-14-10)15(18)19/h6-8H,4-5H2,1-3H3 |
InChIキー |
GBNRGTYDHJAUFD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


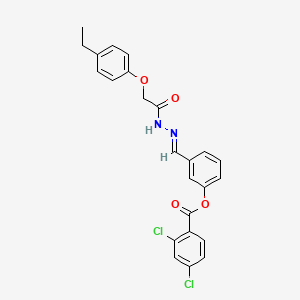
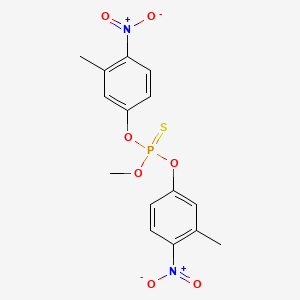

![3-[(2-Oxo-2-phenylethyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11999429.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11999442.png)
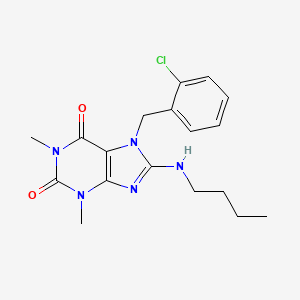
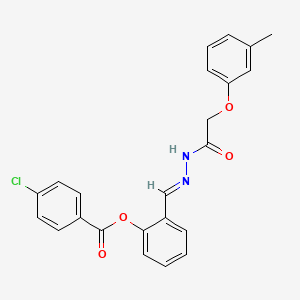

![9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999467.png)
![Methyl 5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11999475.png)
